3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of the quinoline core using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their anti-malarial properties.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which are used in the treatment of psychiatric disorders.
Uniqueness
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the piperazine moiety contributes to its biological activity.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-17-5-8-19(9-6-17)30(27,28)22-16-24-21-10-7-18(29-3)15-20(21)23(22)26-13-11-25(2)12-14-26/h5-10,15-16H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUPWNKZKATWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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